Tolafentrine
Overview
Description
Synthesis Analysis
Tolafentrine's synthesis process is intricate and involves multiple steps. However, specific details on its synthesis are not directly available in the literature I accessed.
Molecular Structure Analysis
The molecular structure of related compounds has been studied, with sila-analogues like Sila-difenidol having their structures confirmed by elementary analyses, NMR, and mass spectroscopy. The crystal and molecular structure of such compounds are also characterized, providing insights into their intramolecular interactions (Tacke et al., 1979).
Chemical Reactions and Properties
Studies on tolafentrine and related compounds have revealed their interaction with various biological pathways. For instance, tolafentrine administered via inhalation has shown to reverse pulmonary vascular remodeling, which suggests significant interactions with smooth muscle cells and cellular pathways (Pullamsetti et al., 2005).
Physical Properties Analysis
The physical properties of related compounds, such as Sila-difenidol, are well-documented, including their crystallization behavior and molecular dimensions (Tacke et al., 1979). However, specific data on tolafentrine’s physical properties are not detailed in the accessible literature.
Chemical Properties Analysis
Tolafentrine's chemical properties, such as its interactions with phosphodiesterase inhibitors and its role in reversing pulmonary hypertension, are notable (Pullamsetti et al., 2005). The compound has also been linked with the modulation of gene expression related to cell adhesion and extracellular matrix regulation.
Scientific Research Applications
Pulmonary Hypertension and Cor Pulmonale : Tolafentrine, when combined with iloprost, has been shown to prevent and reverse the development of pulmonary hypertension and cor pulmonale in rats (Schermuly et al., 2004).
Hemodynamic Abnormalities and Structural Lung Vascular Changes : Inhaled tolafentrine was found to reverse about 60% of all hemodynamic abnormalities, right heart hypertrophy, and monocrotaline-induced structural lung vascular changes in rats. This study underscores the potential of tolafentrine in treating pulmonary vascular remodeling via the inhibition of smooth muscle cell migration (Pullamsetti et al., 2006).
Pulmonary Vasodilation : Tolafentrine has been observed to prolong the post-prostacyclin (PGI-2) decrease in pulmonary vasodilation to more than 30 minutes without affecting pulmonary and systemic hemodynamics. This highlights its role in enhancing the vasodilatory response in cases of pulmonary hypertension (Schermuly et al., 1999).
Inhalative Route Efficiency : The effectiveness of subthreshold selective phosphodiesterase types 3 and 4 inhibition by compounds like tolafentrine in amplifying lung vasodilatory responses to inhaled iloprost is significant, with minute doses proving sufficient via the inhalative route (Ghofrani et al., 2002).
Future Directions
There is a growing interest in developing new PDE inhibitors with an improved safety profile. In particular, the research is focused on the development of drugs capable of interacting simultaneously with different PDEs, or to be administered by inhalation . Tolafentrine is one of the molecules that have reached clinical development .
properties
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZJIAUYFDQQKJ-DQEYMECFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@H]4CCN(C[C@H]4C5=CC(=C(C=C53)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161006 | |
Record name | Tolafentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolafentrine | |
CAS RN |
139308-65-9 | |
Record name | Tolafentrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLAFENTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11U7K6T56X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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